3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride
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Overview
Description
3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride is a chemical compound with the molecular formula C5H9N5.2ClH and a molecular weight of 212.08 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been reported to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, some 1,2,4-triazole derivatives have been found to bind to the colchicine binding site of tubulin , disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against various tumor cell lines . These compounds can induce apoptosis, a form of programmed cell death, in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with propionitrile under acidic conditions to form the intermediate 3-(1H-1,2,4-triazol-1-yl)propanenitrile. This intermediate is then treated with ammonia or an amine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride: Similar structure but with an amine group instead of an imidamide group.
1-(1H-1,2,4-Triazol-1-yl)propan-2-amine: Another triazole derivative with different substitution patterns.
Uniqueness
3-(1H-1,2,4-triazol-1-yl)propanimidamide dihydrochloride is unique due to its specific substitution pattern and the presence of the imidamide group, which can impart distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)propanimidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.2ClH/c6-5(7)1-2-10-4-8-3-9-10;;/h3-4H,1-2H2,(H3,6,7);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHUYUGIYLRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCC(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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